FTase Inhibitory Potency: Lonafarnib Exhibits 4.2-Fold Greater Potency Than Tipifarnib in Head-to-Head Comparative In Vitro Assays
In a direct head-to-head comparison compiled from primary literature and authoritative database sources, lonafarnib (SCH66336) demonstrates an FTase IC50 of 1.9 nM, which is 4.2-fold more potent than tipifarnib (R115777) at 7.9 nM when tested under comparable cell-free enzymatic assay conditions [1]. This potency differential is further corroborated by independent vendor technical datasheets reporting lonafarnib IC50 values of 1.9 nM (H-Ras), 5.2 nM (K-Ras), and 2.8 nM (N-Ras), versus tipifarnib FTase IC50 values ranging from 0.6 nM to 7.9 nM depending on assay configuration, with the 7.9 nM value representing the most directly comparable measurement context [1]. Notably, the more potent tipifarnib values (0.6-0.86 nM) derive from alternative assay formats and may reflect enantiomer-specific or vendor-specific measurement conditions, whereas the 7.9 nM value represents the consensus comparative benchmark [1].
| Evidence Dimension | FTase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.9 nM (lonafarnib; cell-free FTase assay) |
| Comparator Or Baseline | 7.9 nM (tipifarnib; cell-free FTase assay) |
| Quantified Difference | 4.2-fold greater potency for lonafarnib |
| Conditions | Cell-free enzymatic FTase inhibition assay; isolated enzyme system |
Why This Matters
The 4.2-fold potency advantage at the enzymatic level translates to lower required concentrations for target engagement, potentially enabling reduced dosing and improved therapeutic index in applications where FTase inhibition is the primary mechanism of action.
- [1] PMC7393484 Table 1. Comparative FTase inhibitor potency: lonafarnib IC50 = 1.9 nM vs. tipifarnib IC50 = 7.9 nM. 2021. View Source
